molecular formula C8H9ClO4S2 B062879 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid CAS No. 175202-26-3

3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

Cat. No. B062879
CAS RN: 175202-26-3
M. Wt: 268.7 g/mol
InChI Key: YBTCUNQIEVRDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid is a compound belonging to the thiophene family, characterized by its unique sulfur-containing ring structure. Thiophene derivatives are significant in various fields due to their chemical stability and versatile reactivity, which allow for the development of numerous industrial and pharmaceutical products.

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, often involves halogenation, carboxylation, and sulfonation steps. For instance, methyl 3-hydroxythiophene-2-carboxylate undergoes halogenation, followed by alkylation and hydrolysis, to yield various substituted thiophene carboxylic acids (Corral & Lissavetzky, 1984). Another approach involves palladium-catalyzed perarylation of thiophene carboxylic acids, leading to highly substituted products (Nakano et al., 2008).

Molecular Structure Analysis

The molecular and electronic structures of thiophene derivatives, such as thieno[3,4-b]thiophene-2-carboxylic acid, have been studied using methods like AM1 and MNDO. These studies help in understanding the conformational dynamics and electronic properties of the molecule, which are crucial for its chemical reactivity and potential applications (Buemi, 1989).

Chemical Reactions and Properties

Thiophene-2-carboxylic acids are known for their ability to undergo various chemical reactions, including decarboxylation, metallation, and functionalization. These reactions are utilized in synthesizing more complex molecules and in modifications to improve the chemical properties of the thiophene derivatives (Knight & Nott, 1983). For example, regioselective synthesis techniques have been developed for isopropylthio thiophene derivatives, demonstrating the versatility of thiophene chemistry (Xu et al., 2000).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as their combustion and sublimation enthalpies, have been measured to understand their stability and reactivity. These properties are crucial for the compound's applications in various industries (Temprado et al., 2002).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity towards electrophiles, and ability to form bonds with metals, define the application range of thiophene derivatives. Studies on the reactivity and functionalization of thiophene-2-carboxylic acids provide insights into the chemical behavior of these compounds, paving the way for their application in organic synthesis and industrial processes (Zhang et al., 2015).

Scientific Research Applications

Chemical Synthesis and Recovery Processes

3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid and its derivatives are utilized in chemical synthesis, highlighting their importance in pharmaceutical and herbicide production. The production process of these compounds often requires the use of solvents like acetic acid, which necessitates efficient recovery methods due to environmental and economic considerations. Recovery through extraction rather than azeotropic distillation has been shown to be effective, allowing the solvent to be reused in subsequent processes, demonstrating the compound's role in sustainable chemical manufacturing practices (Wang Tian-gui, 2006).

Heterocyclic Chemistry

The synthesis of various heterocyclic compounds derived from thiophene illustrates the versatility of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid in creating biologically active molecules. For instance, the development of oxadiazoles, thiadiazoles, and triazoles from benzo[b]thiophene showcases its utility in creating compounds with potential antimicrobial and analgesic activities. Such synthetic pathways expand the chemical space of thiophene derivatives, contributing to the discovery of new therapeutic agents (A. Sharba, R. H. Al-Bayati, M. Aouad, N. Rezki, 2005).

Functionalization and Selective Esterification

The compound's role in selective esterification processes is noteworthy, particularly in the synthesis of functionalized thiophene derivatives. This specificity in chemical reactions underscores its utility in designing and synthesizing complex organic molecules with precise functional groups, essential for the development of advanced materials and pharmaceuticals (Lei Zhang, Chang N. Wu, Chengyu Wang, Hujin Zuo, Yong-Jia Shen, 2014).

Metal-Organic Frameworks (MOFs)

The integration of thiophene-functionalized dicarboxylate ligands derived from 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid into the construction of metal-organic frameworks (MOFs) highlights its application in materials science. These MOFs exhibit unique properties such as luminescence sensing and the ability to remove pesticides, demonstrating the compound's potential in environmental monitoring and remediation technologies. The development of such materials paves the way for advanced applications in sensing, catalysis, and pollutant removal, leveraging the chemical versatility of thiophene derivatives (Yang Zhao, Xiaoyue Xu, Ling-Feng Qiu, Xiaojing Kang, Lili Wen, Bingguang Zhang, 2017).

properties

IUPAC Name

3-chloro-4-propan-2-ylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTCUNQIEVRDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384836
Record name 3-Chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

CAS RN

175202-26-3
Record name 3-Chloro-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.